molecular formula C19H16Cl3N3O2S B2914045 {5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl N-(3,4-dichlorophenyl)carbamate CAS No. 400087-20-9

{5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B2914045
CAS No.: 400087-20-9
M. Wt: 456.77
InChI Key: YQTLEJXOFYSAEI-UHFFFAOYSA-N
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Description

{5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl N-(3,4-dichlorophenyl)carbamate is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a lead structure for the development of novel therapeutic agents. This pyrazole-carbamate derivative is characterized by a 1H-pyrazole core that is functionalized with a phenylsulfanyl methyl group at the 3-position and a carbamate linker at the 4-position, which is further connected to a 3,4-dichlorophenyl group. The presence of the dichlorophenyl and phenylsulfanyl motifs is structurally significant, as these groups are commonly associated with enhanced biological activity and receptor binding affinity in drug discovery. Compounds within this chemical class have demonstrated promising biological activities in scientific studies. Research on structurally related N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides has shown significant anticonvulsant properties in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure models, with some analogs exhibiting a favorable profile of lesser CNS depression and neurotoxicity compared to standard anticonvulsants like phenytoin . Furthermore, other pyrazole derivatives have been investigated as thyroid hormone analogs, indicating potential research applications in metabolic disorders such as obesity, hypercholesterolemia, and atherosclerosis . This suggests that this compound represents a valuable chemical tool for researchers exploring new treatments for neurological and metabolic conditions. Its mechanism of action is believed to involve interactions with central nervous system targets or nuclear hormone receptors, making it a critical compound for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[5-chloro-1-methyl-3-(phenylsulfanylmethyl)pyrazol-4-yl]methyl N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl3N3O2S/c1-25-18(22)14(17(24-25)11-28-13-5-3-2-4-6-13)10-27-19(26)23-12-7-8-15(20)16(21)9-12/h2-9H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTLEJXOFYSAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CSC2=CC=CC=C2)COC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl N-(3,4-dichlorophenyl)carbamate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl N-(3,4-dichlorophenyl)carbamate
  • Molecular Formula : C₁₂H₁₁ClN₂OS
  • Molecular Weight : 266.75 g/mol
  • Melting Point : 105–107 °C

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its anti-inflammatory, anti-cancer, and pesticidal properties. Below is a summary of its biological activities:

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds can exhibit significant anti-inflammatory effects. For instance, related compounds have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglia cells, suggesting potential use in neuroinflammatory conditions such as Parkinson's disease .

2. Anticancer Potential

Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest mediated by the modulation of signaling pathways such as NF-kB and MAPK .

3. Pesticidal Activity

The compound's structural features suggest potential use as a pesticide. Pyrazole derivatives are known for their effectiveness against a range of agricultural pests, particularly insects and nematodes .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
  • Regulation of Gene Expression : It is hypothesized that this compound can modulate the expression of genes involved in cell survival and apoptosis through pathways like NF-kB .

Case Studies

Several studies have investigated the efficacy of pyrazole derivatives similar to this compound:

StudyFindings
Study on Neuroprotection CDMPO (a related pyrazole) showed protective effects against LPS-induced neuroinflammation by reducing NO production and pro-inflammatory cytokine release .
Anticancer Activity Assessment Compounds structurally similar to the target molecule exhibited cytotoxicity against breast cancer cells via apoptosis induction .
Pesticidal Efficacy Research on pyrazole-based pesticides indicated effective control over specific insect populations, enhancing crop yield .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs and their structural differences are summarized in Table 1.

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Spectral Data (Key Peaks) Reference
Target Compound 5-Cl, 1-Me, 3-(PhS)-CH2, 4-(N-(3,4-Cl2Ph)carbamate) C20H17Cl3N2O2S 463.78 Not reported Not available N/A
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 5-Cl, 1-Ph, 3-Me, 4-carboxamide, 4-cyano-1-Ph C21H15ClN6O 402.83 133–135 $ ^1H $-NMR (CDCl3): δ 8.12 (s, 1H), 2.66 (s, 3H)
{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzoate 5-(4-Cl-PhS), 1-Me, 3-Ph, 4-(4-Cl-benzoyloxy) C24H18Cl2N2O2S 469.38 Not reported Not available
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate 5-(4-Me-PhO), 1-Me, 3-Ph, 4-(N-(3-ClPh)carbamate) C25H22ClN3O3 455.91 Not reported Not available
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate 5-(4-Cl-PhS), 1-Ph, 4-(hydroxyimino), 3-COOMe C18H14ClN3O3S 387.84 Not reported Not available
Key Observations:
  • Substituent Position and Activity: The target compound’s 3,4-dichlorophenyl carbamate group may enhance receptor binding compared to monosubstituted analogs (e.g., 3-chlorophenyl in ), as polyhalogenation often improves affinity .
  • Sulfanyl vs.
  • Carbamate vs. Carboxamide/Esters : Carbamates (target compound, ) are more hydrolytically stable than esters (e.g., ), which may prolong in vivo activity .

Physical and Spectroscopic Properties

  • Melting Points: Analogs with halogenated aryl groups (e.g., 3b in , mp 171–172°C) exhibit higher melting points than non-halogenated derivatives (e.g., 3a, mp 133–135°C), suggesting increased crystallinity due to halogen interactions.
  • Spectral Signatures :
    • $ ^1H $-NMR: Methyl groups (δ 2.42–2.66 ppm) and aromatic protons (δ 7.21–8.12 ppm) are consistent across analogs .
    • IR: Carbamate C=O stretches (~1700 cm$ ^{-1} $) differ from ester C=O (~1730 cm$ ^{-1} $) .

Q & A

Q. What are the standard synthetic routes for preparing this pyrazole-carbamate derivative, and what methodological considerations are critical for reproducibility?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting a pyrazole-thiol intermediate (e.g., 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-methanol) with an activated carbamate precursor (e.g., N-(3,4-dichlorophenyl)carbamoyl chloride) in the presence of a base like K₂CO₃ in DMF at room temperature . Key considerations include:

  • Reagent stoichiometry : Maintain a 1:1.2 molar ratio of thiol to carbamoyl chloride to minimize side reactions.
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require rigorous drying to prevent hydrolysis.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product.

Q. Which structural characterization techniques are most reliable for confirming the molecular geometry of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Key steps include:

  • Crystallization : Use slow evaporation of a dichloromethane/hexane mixture to obtain high-quality crystals.
  • Data collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 113 K .
  • Refinement : Use SHELXL for anisotropic displacement parameter refinement. Typical refinement metrics:
ParameterValue
R-factor0.088–0.273
Space groupP 1
C–C bond length1.39–1.43 Å
(Data from )

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data, such as high R-factors or unresolved electron density?

Contradictions may arise from crystal twinning, disorder, or poor data resolution. Mitigation strategies include:

  • Data reprocessing : Use SAINT/SADABS for absorption corrections and SHELXD for phase refinement .
  • Twinning analysis : Apply the TwinRotMat algorithm in PLATON to detect and model twinning .
  • Alternative software : Compare results with OLEX2 or CRYSTALS to cross-validate refinement outputs .

Q. What experimental and computational methods optimize the compound’s bioactivity by modifying substituents (e.g., sulfanyl or dichlorophenyl groups)?

  • Synthetic optimization : Replace the phenylsulfanyl group with bulkier substituents (e.g., 4-fluorophenyl) to enhance steric effects. Use Sonogashira coupling for alkynyl substitutions .
  • Molecular docking : Perform AutoDock Vina simulations to predict binding affinity with target proteins (e.g., carbonic anhydrase isoforms). Dock the carbamate moiety into hydrophobic pockets, prioritizing H-bond interactions with active-site residues .
  • In vitro assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa), using IC₅₀ values to correlate substituent effects with activity .

Q. How should researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?

  • Accelerated degradation : Incubate the compound in buffers (pH 1–13) at 40°C–80°C for 24–72 hours.
  • Analytical monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to track degradation products.
  • Mechanistic insights : Identify hydrolysis products (e.g., free pyrazole and 3,4-dichloroaniline) via LC-MS/MS .

Methodological Insights from Evidence

  • Crystallography : SHELX programs are critical for solving and refining complex structures, particularly for handling twinned data .
  • Synthetic protocols : K₂CO₃ in DMF is a robust base-solvent system for thioether and carbamate bond formation .
  • Biological assays : Pyrazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced enzyme inhibition .

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